1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole
Description
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methyl-2-phenylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H13N3/c1-18-15(12-7-3-2-4-8-12)11-19-14-10-6-5-9-13(14)17-16(18)19/h2-11H,1H3 |
InChI Key |
IRWFBVGNNFTFET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Benzimidazole Formation
The foundational approach involves condensing o-phenylenediamine with aromatic aldehydes to construct the benzimidazole core. A modified protocol using DMSO as both solvent and methylthio-group donor enables the direct synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole in a single step. While this method avoids transition metals, its applicability to the target compound requires substituting the methylthio group with a methyl group via subsequent alkylation.
Reaction conditions for this step typically involve:
The mechanism proceeds through Schiff base formation, followed by cyclization facilitated by DMSO’s nucleophilic sulfur atom, which acts as an in situ methylating agent.
N-Methylation Strategies for Benzimidazole Derivatives
Dimethyl Carbonate (DMC)-Mediated Alkylation
N-Methylation of 2-phenyl-1H-benzimidazole precursors using dimethyl carbonate (DMC) represents a green chemistry approach. Under reflux conditions in DMSO with potassium carbonate, this method achieves quantitative methylation at the N1 position.
Optimized Protocol :
-
Reactants : 2-phenyl-1H-benzimidazole (1.0 equiv), DMC (3.0 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMSO (5 mL per 0.1 mmol substrate)
-
Temperature : 140°C
-
Time : 12–48 hours
Characterization data for 1-methyl-2-phenyl-1H-benzimidazole (1a ) include:
Alkyl Bromide-Based Quaternization
Alternative N-alkylation employs alkyl bromides under milder conditions. For example, methyl bromide reacts with 2-phenyl-1H-benzimidazole in DMSO at 0–25°C, completing methylation within 1–5 hours.
| Entry | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃Br | 0 | 5.3 | 65 |
| 2 | C₂H₅Br | 25 | 1.7 | 91 |
| 3 | n-C₃H₇Br | 25 | 3.0 | 84 |
Table 1. Comparative yields for N-alkylation with varying alkyl bromides
This method’s efficiency decreases with longer alkyl chains due to steric hindrance and reduced electrophilicity.
Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)
Imidazo[1,2-a]benzimidazole Annulation
A two-step annulation strategy constructs the fused imidazo[1,2-a]benzimidazole system. Initial synthesis of 2-(2-bromophenyl)-1H-benzimidazole (5g ) precedes copper(I)-catalyzed CDC with azoles:
Reaction Conditions :
-
Catalyst : CuI (20 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF
-
Temperature : 150°C
-
Time : 4–7 hours
Key intermediates are characterized by:
Solvent and Catalyst Effects on Reaction Efficiency
Role of DMSO in Facilitating Methyl Transfer
DMSO enhances reaction kinetics by stabilizing transition states through polar interactions. In methylation reactions, it participates in SN2 mechanisms, transferring methyl groups from DMC or alkyl halides to the benzimidazole nitrogen.
Transition Metal-Free vs. Copper-Catalyzed Routes
Comparative analysis reveals trade-offs:
-
Metal-Free (DMSO) : Avoids catalyst removal steps but requires higher temperatures (140°C vs. 150°C).
-
Copper-Catalyzed : Enables milder conditions for CDC but introduces metal contamination risks.
Scalability and Industrial Applicability
Batch-scale experiments (100 mmol) using DMC-mediated methylation demonstrate consistent yields (85–90%) with the following parameters:
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in N-Alkylation
Over-alkylation at C2 positions is suppressed by:
Chemical Reactions Analysis
Cross-Coupling Reactions
Intramolecular carbon-nitrogen cross-coupling reactions are employed to construct the benzimidazole ring. For example:
-
N-(2-iodophenyl)benzamidine (1a ) undergoes coupling in water with K₂CO₃ at 100°C for 30 hours, yielding benzimidazole 2a in 80% .
-
Microwave-assisted solvent-free methods achieve 90% yields for similar scaffolds by optimizing base and temperature conditions .
Catalytic Reactions with Magnetic Nanoparticles
Fe₃O₄@SiO₂@MOF-199 catalysts enable efficient synthesis of imidazo[1,2-f]phenanthridines via tandem reactions :
-
Reaction of 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole (1a ) with cyclohexane-1,3-dione (2a ) in DMF at 60°C for 20 hours produces 3a in 91% yield using l-proline as a ligand .
-
Catalytic recyclability: The Fe₃O₄@SiO₂@MOF-199 system retains activity over four cycles, maintaining >89% yield .
Key Reaction Optimization Parameters
| Condition | Outcome |
|---|---|
| Ligand: l-proline | 91% yield vs. 14% without ligand |
| Base: Cs₂CO₃ | Superior to K₂CO₃ or KOBu |
| Solvent: DMF | 72–91% yield vs. <43% in toluene |
N-Alkylation for Bioactive Derivatives
N-alkylation enhances pharmacological properties:
-
Substitution at N-1 with alkyl chains (C₁–C₇) improves antiproliferative activity against MDA-MB-231 cancer cells. For example, heptyl-substituted 2g shows IC₅₀ = 16.38 μM .
-
Derivatives exhibit antibacterial activity (MIC = 4–8 μg/mL against S. aureus and MRSA) and antifungal effects (MIC = 64 μg/mL for C. albicans) .
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions under solvent-free conditions:
-
Neat mixtures of α-bromoacetophenone and 2-aminopyridine yield 2-phenylimidazo[1,2-a]pyridine in 90% at 65°C .
-
This method avoids side products and reduces reaction time to 20–40 minutes .
Acid-Mediated Condensation
Conventional acid-catalyzed methods using HCl/formamide:
-
1,2-phenylenediamine reacts with formamide under microwave irradiation (150°C, 40 minutes) to form 1H-benzimidazole in 82% yield .
-
Substituted amides generate 2-aryl/alkyl benzimidazoles with minimal byproducts .
Structural Characterization
Key analytical data for reaction products:
-
NMR : 1H NMR (DMSO-d₆) of 2-phenyl-1H-benzimidazole shows δ = 12.90 (s, NH), 8.17–7.21 ppm (aromatic protons) .
-
HRMS : Molecular ion peak at m/z 195.0949 ([M + H]⁺) confirms C₁₃H₁₀N₂ .
This compound’s reactivity underscores its versatility in medicinal chemistry and materials science. Optimized synthetic routes and catalytic systems enable scalable production of derivatives with tailored biological and physicochemical properties.
Scientific Research Applications
Pharmacological Activities
The pharmacological profile of 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole includes significant activities such as:
- Anticancer Activity : Numerous studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown notable efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group can enhance anticancer effects, with some derivatives achieving IC50 values as low as 16.38 μM .
- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to show minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ampicillin and cefadroxil . The presence of specific substituents on the benzimidazole ring significantly influences the antimicrobial efficacy.
- Anti-inflammatory Effects : Research has indicated that certain derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Compounds synthesized with specific substitutions have shown significant COX-2 inhibition, which is crucial for reducing inflammation .
Table 1: Summary of Biological Activities of 1-Methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole Derivatives
Synthesis and Mechanisms
The synthesis of 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole derivatives typically involves multi-step organic reactions, including Mannich reactions and other coupling methods. Recent advancements in synthetic methodologies have focused on greener approaches that minimize environmental impact while maximizing yield and purity .
Table 2: Synthetic Routes for Derivatives
| Synthetic Method | Key Features | Advantages |
|---|---|---|
| Mannich Reaction | Formation of imidazole ring | High yield, diverse products |
| Multicomponent Reactions | Simultaneous assembly | Efficient synthesis |
| Green Chemistry Methods | Use of eco-friendly solvents | Reduced environmental impact |
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Differentiation
The IOP-lowering activity of benzimidazole derivatives depends on substituents, tautomerism, and fused ring systems. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Pharmacological Features
*Area Under Curve (AUC) reflects cumulative IOP-lowering efficacy.
IBB: Imidazo[1,2-a]benzimidazole.
* BBI: Benzimidazole.
Key Observations:
Substituent Position Matters :
- The 1-methyl-2-phenyl substitution in the target compound contrasts with N9-substituted analogs like RU 239, which showed higher efficacy at lower concentrations (0.1%) but shorter duration .
- N1-substituted derivatives (e.g., RU 576) lacked significant IOP reduction, highlighting the critical role of substitution patterns .
Tautomerism and Activity :
- 1H tautomers (e.g., the target compound) exhibit different activity profiles compared to 9H or 10H tautomers, likely due to altered hydrogen bonding or steric effects .
Dose-Response Relationships :
- The target compound showed a U-shaped dose-response curve, with efficacy only at 0.2% . In contrast, RU 239’s activity decreased with higher concentrations, suggesting divergent binding mechanisms .
Therapeutic Applications :
- Pyrimido[1,2-a]benzimidazole derivatives (e.g., 1,4-dihydropyrimido analogs) demonstrate antimicrobial activity but lower IOP effects, underscoring how core heterocycle modifications redirect biological activity .
Pharmacophore and Neural Network Insights
Pharmacophore models from Marcus et al. (2017) identified critical features for IOP activity:
- Hydrophobic regions (methyl/phenyl groups).
- Hydrogen-bond acceptors (imidazole nitrogen).
- Aromatic rings for π-π stacking .
The target compound’s phenyl group aligns with these requirements, but its methyl group may reduce solubility compared to polar substituents in other active derivatives. Neural network analysis further linked IOP activity to electronic parameters (e.g., logP), suggesting that the compound’s moderate lipophilicity balances membrane permeability and target engagement .
Biological Activity
1-Methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing upon various research studies and findings.
Overview of Biological Activities
The imidazo[1,2-a]benzimidazole scaffold has been associated with a range of biological activities, including:
- Anticancer Activity : Various derivatives exhibit potent antiproliferative effects against multiple cancer cell lines.
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation.
Anticancer Activity
Research indicates that 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole derivatives possess significant anticancer properties. For instance:
- In vitro Studies : Compounds have demonstrated IC50 values ranging from 5.2 μM to 29.39 μM against various cancer cell lines including MDA-MB-231 and SK-Hep1 .
- Mechanism of Action : The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. For example, a study highlighted that certain derivatives activate caspases and lead to DNA damage via reactive oxygen species (ROS) generation .
Antimicrobial Activity
The antimicrobial potential of 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole has been evaluated against several pathogens:
| Pathogen | Activity Level | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant | 4 - 8 |
| Methicillin-resistant Staphylococcus aureus | High | 4 |
| Escherichia coli | Moderate | 16 |
| Candida albicans | Moderate | 64 |
Studies have shown that these compounds can inhibit bacterial growth effectively at low concentrations, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]benzimidazole derivatives have been explored through various assays. Some notable findings include:
- Inhibition of Pro-inflammatory Cytokines : Certain compounds have been shown to inhibit the production of TNF-alpha and IL-1β, which are critical mediators in inflammatory responses .
- Mechanistic Insights : The anti-inflammatory effects are linked to the modulation of signaling pathways involved in inflammation, such as the NF-kB pathway.
Case Studies
Several studies have focused on the synthesis and evaluation of new derivatives based on the imidazo[1,2-a]benzimidazole framework:
- Study on Antiproliferative Activity : A series of N-alkylated derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value of 16.38 μM against MDA-MB-231 cells .
- Antimicrobial Evaluation : Compounds were tested against a panel of bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 4 μg/mL for resistant strains, indicating strong antimicrobial potential .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that specific derivatives could significantly reduce inflammation markers in vitro, suggesting their therapeutic potential in inflammatory diseases .
Q & A
What are the common synthetic routes for 1-methyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound is typically synthesized via cyclization reactions involving 2-aminobenzimidazole derivatives and carbonyl-containing precursors. Key methods include:
- Metal-free oxidative cyclization : Using 2-aminopyridines and cyclohexanones under molecular oxygen, achieving moderate yields (57–58%) with high selectivity .
- Tandem reactions : 2-Arylbenzimidazoles react with α,β-unsaturated carbonyls in THF with DBU as a base, yielding dihydropyridino derivatives (56–83% yield) .
- Green nanocatalysis : A magnetic nanocatalyst under white LED irradiation enables room-temperature synthesis with high selectivity and recyclability .
Methodological Insight : Solvent choice (e.g., THF vs. solvent-free systems) and catalysts (e.g., DBU vs. GuHCl) critically impact reaction kinetics and purity. For example, microwave-assisted GuHCl catalysis achieves near-quantitative yields under solvent-free conditions .
How do intermolecular interactions and crystal packing affect the physicochemical properties of this compound?
Basic Research Question
Single-crystal X-ray diffraction reveals that π-π stacking and hydrogen bonding (C–H⋯N, C–H⋯π) dominate the solid-state structure. These interactions influence solubility, thermal stability, and fluorescence properties. For instance:
- Fluorescence : Intramolecular charge transfer and stacking arrangements enhance quantum yield, making derivatives useful in optoelectronic applications .
- Stability : Strong π-interactions correlate with higher melting points and resistance to thermal degradation .
Methodological Insight : Use SHELX for crystallographic refinement to resolve ambiguities in hydrogen bonding networks .
What advanced catalytic systems improve the efficiency of synthesizing imidazo[1,2-a]benzimidazole derivatives?
Advanced Research Question
Recent advancements focus on sustainability and precision:
- Magnetic nanocatalysts : Enable recyclable, room-temperature synthesis under LED light, reducing energy consumption .
- Microwave-assisted organocatalysis : GuHCl-mediated reactions achieve 90–96% yield in minutes, bypassing toxic metals .
- Friedel-Crafts acylation : Eaton’s reagent in solvent-free conditions yields fused imidazo-thiazoles (90–96% yield) with high functional group tolerance .
Methodological Insight : Optimize catalyst loading (e.g., 10 mol% GuHCl) and irradiation parameters (e.g., microwave power) to minimize side reactions .
How can researchers resolve contradictions in spectroscopic data or crystallographic refinements for this compound?
Advanced Research Question
Discrepancies often arise from polymorphic forms or dynamic molecular interactions:
- Crystallographic conflicts : Use SHELXL to refine twinned or high-resolution data, ensuring accurate hydrogen atom placement .
- Spectroscopic ambiguity : Combine NMR (e.g., NOESY for stereochemistry) with DFT calculations to validate tautomeric forms or stacking interactions .
Case Study : Conflicting UV-Vis spectra for derivatives may stem from solvent polarity effects on intramolecular charge transfer; validate via time-dependent DFT .
What methodological considerations are crucial for evaluating the pharmacological potential of derivatives against diseases like cancer or parasitic infections?
Advanced Research Question
Focus on structure-activity relationships (SAR) and mechanistic assays:
- Anthelmintic activity : Derivatives with electron-withdrawing substituents (e.g., 6d, 6k) show efficacy against Syphacia obvelata via tubulin inhibition .
- Anticancer screening : Pyrimido[1,2-a]benzimidazoles inhibit kinase pathways (e.g., AKT) in melanoma; use kinase profiling and apoptosis assays to confirm selectivity .
- Toxicity profiling : Employ in vitro cytotoxicity assays (e.g., MTT) on non-cancerous cell lines to assess therapeutic windows .
Methodological Insight : Prioritize derivatives with low IC50 values (<10 μM) and high selectivity indices (>10) for preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
